molecular formula C6H10Cl2N2O2 B2730594 4-Pyridinamine, 2-chloro-3-methoxy- CAS No. 1227600-23-8

4-Pyridinamine, 2-chloro-3-methoxy-

Cat. No. B2730594
CAS RN: 1227600-23-8
M. Wt: 213.06
InChI Key: LFPSAZHBZXMOEZ-UHFFFAOYSA-N
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Description

4-Pyridinamine, 2-chloro-3-methoxy- (4-Pyridinamine, 2-Cl-3-MeO-) is an organic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications in both biochemical and physiological studies. This compound has been used in a variety of studies, including drug development, enzymatic studies, and other biochemical and physiological studies.

Scientific Research Applications

Organic Synthesis Applications

4-Pyridinamine, 2-chloro-3-methoxy-, serves as a pivotal compound in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Moreover, it has been demonstrated that pyridine-functionalized graphene, incorporating the pyridine moiety, can be used as a building block in the assembly of metal-organic frameworks (MOFs) with enhanced catalytic activity for oxygen reduction reactions, indicating its utility in developing electrocatalysts (Jahan et al., 2012).

Material Science and Catalysis

The compound's derivatives have been explored for their potential in material science, particularly in the development of novel catalytic systems. A graphene-metalloporphyrin hybrid synthesized using pyridine-functionalized graphene exhibits enhanced electrochemical properties, facilitating a 4-electron oxygen reduction reaction and offering a promising alternative to platinum-based cathodes in alkaline Direct Methanol Fuel Cells (Jahan et al., 2012).

Chemical Analysis and Sensors

In chemical analysis, derivatives of 4-Pyridinamine, 2-chloro-3-methoxy-, have been implicated in the development of sensors and analytical methodologies. The complexing properties of synthetic macrocyclic polyether-diester ligands containing the pyridine subcyclic unit, substituted in the 4 position with chloro or methoxy groups, demonstrate strong complexation with alkylammonium and some metal cations, highlighting their potential in chemical sensing and separation technologies (Bradshaw et al., 1980).

Photophysical and Fluorescence Studies

Research into the photophysical properties of 2-pyridone tautomeric analogs, including methoxypyridine derivatives, reveals their high fluorescence quantum yields in various solvents. Such studies are fundamental for the development of fluorescent materials and probes in biological and material sciences (Hagimori et al., 2019).

properties

IUPAC Name

2-chloro-3-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZBNOCLLDRHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300429
Record name 2-Chloro-3-methoxy-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227600-23-8
Record name 2-Chloro-3-methoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227600-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methoxy-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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